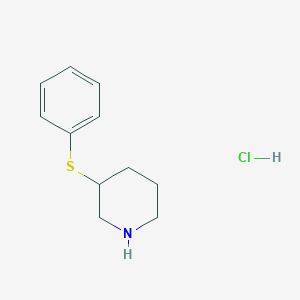

3-(Phenylthio)piperidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(Phenylthio)piperidine hydrochloride” is a chemical compound. It’s a derivative of piperidine, an organic compound with the molecular formula (CH2)5NH . Piperidine is a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .

Synthesis Analysis

Piperidine, the core structure of “3-(Phenylthio)piperidine hydrochloride”, can be produced by the hydrogenation of pyridine, usually over a molybdenum disulfide catalyst . Pyridine can also be reduced to piperidine via a modified Birch reduction using sodium in ethanol .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It consists of 6 membered rings that further comprises five methylene groups (-CH2-) and one amine group (-NH-) .Chemical Reactions Analysis

Piperidine is widely used to convert ketones to enamines . Enamines derived from piperidine are substrates in the Stork enamine alkylation reaction . Upon treatment with calcium hypochlorite, piperidine converts to N-chloropiperidine, a chloramine with the formula C5H10NCl .Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature . Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes .Scientific Research Applications

Drug Design and Synthesis

Piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Anti-inflammatory Properties

Piperidine derivatives have been synthesized and analyzed for their anti-inflammatory properties . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine showed the highest IC50 values for COX-1 inhibition .

Cholinesterase Inhibition

Structures with an N-benzyl moiety were found to be superior in cholinesterase inhibition . This makes piperidine derivatives potential candidates for the treatment of neurodegenerative disorders like Alzheimer’s disease.

Monoamine Oxidase B Inhibition

Piperidine derivatives with a terminal alkyne group have been found to be efficient monoamine oxidase B inhibitors . This could potentially be used in the treatment of Parkinson’s disease.

Anticancer Applications

Piperidine derivatives are being utilized in different ways as anticancer agents . Their unique structure allows them to interact with various biological targets, making them potential candidates for cancer therapy.

Antiviral Applications

Piperidine derivatives also have potential antiviral applications . Their ability to inhibit certain enzymes makes them potential candidates for the treatment of viral infections.

Antimalarial Applications

Piperidine derivatives have shown potential in the treatment of malaria . Their unique structure allows them to interact with the parasite in a way that can inhibit its growth.

Antimicrobial and Antifungal Applications

Piperidine derivatives have been used as antimicrobial and antifungal agents . Their unique structure allows them to interact with various biological targets, making them potential candidates for the treatment of various infections.

Safety and Hazards

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “3-(Phenylthio)piperidine hydrochloride”, is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

3-(Phenylthio)piperidine hydrochloride is a chemical compound belonging to the class of piperidine derivatives. It is structurally similar to Meperidine, a synthetic opiate agonist belonging to the phenylpiperidine class . Therefore, it’s plausible that 3-(Phenylthio)piperidine hydrochloride may also act on opioid receptors, which play a crucial role in pain management .

Mode of Action

It’s also worth noting that certain piperidine derivatives have shown anti-inflammatory properties, potentially through COX-1 inhibition .

Biochemical Pathways

These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which play a key role in inflammation .

Result of Action

These compounds have shown promising IC50 values and significant inhibition of albumin denaturation .

properties

IUPAC Name |

3-phenylsulfanylpiperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NS.ClH/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11;/h1-3,5-6,11-12H,4,7-9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZOYNVJLEFAJHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)SC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Phenylthio)piperidine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}benzenol](/img/structure/B2417388.png)

![N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide](/img/structure/B2417391.png)

![7-Bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one;hydrochloride](/img/structure/B2417397.png)

![4-methoxy-N-(2-(6-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2417401.png)

![2,4-dimethyl-6-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2417407.png)